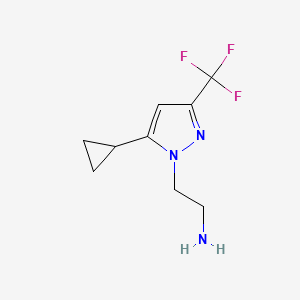![molecular formula C28H23N3O3S B2400586 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922659-53-8](/img/structure/B2400586.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a novel class of M4 positive allosteric modulators . It has shown modest potency at the human M4 receptor (EC50=1.3 μM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It was also selective versus the other muscarinic subtypes and displayed excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure .
Synthesis Analysis
The compound was synthesized as described in the referenced papers . The yield was 58%, and the 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) values were provided . The MS (ESI) m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on the NMR data provided . The compound contains several aromatic rings, a thiazole ring, and a methoxy group .Chemical Reactions Analysis
The compound has been used as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It has shown a 14.6-fold leftward shift of the agonist concentration-response curve .Physical and Chemical Properties Analysis
The compound has shown excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure . The MS (ESI) m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .Wissenschaftliche Forschungsanwendungen
1. Vascular Endothelial Growth Factor Receptor-2 Inhibition
Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, which are structurally similar to the compound , have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is important in cancer treatment as VEGFR-2 plays a critical role in tumor angiogenesis. Such compounds have shown efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
2. Anticancer Activity of Cobalt(II) Complexes
Cobalt(II) complexes of benzamide derivatives, including those with pyridinylmethyl thiazole structures, have been synthesized and evaluated for their anticancer activity. One such complex demonstrated significant in vitro cytotoxicity in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
3. Fungal Inhibition
Compounds containing 4-methoxy-N,N-dimethylpyrimidin-2-amine and related structures have been synthesized and investigated for their antifungal properties against fungi like Aspergillus terreus and Aspergillus niger. These compounds, due to their structural similarity to the compound , suggest potential antifungal applications (Jafar et al., 2017).
4. Heparanase Inhibition
A novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, structurally related to the compound , have been described as inhibitors of the endo-beta-glucuronidase heparanase. These inhibitors have shown good heparanase inhibitory activity, with potential applications in cancer treatment due to their role in tumor metastasis and angiogenesis (Xu et al., 2006).
5. Antimicrobial Properties
New classes of benzamide derivatives, including those with thiazole and pyridinyl substituents, have been synthesized and evaluated for their antimicrobial efficacy in vitro. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Priya et al., 2006).
6. Adenosine Receptor Antagonism
Thiazole and thiadiazole analogues, including N-[4-(2-pyridyl)thiazol-2-yl]benzamides, have been developed as adenosine receptor antagonists. These compounds have shown affinities in the micromolar range, suggesting their potential use in understanding molecular recognition at adenosine receptors, which could have implications in various therapeutic areas (van Muijlwijk-Koezen et al., 2001).
Wirkmechanismus
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in increased activation of the M4 receptor .
Biochemical Pathways
The activation of the M4 receptor by this compound influences several biochemical pathways. The M4 receptor is coupled to inhibitory G-proteins, and its activation leads to a decrease in the production of cyclic AMP (cAMP), thereby affecting the cAMP-dependent pathway . The exact downstream effects can vary depending on the specific cellular context, but they may include changes in ion channel activity and alterations in the release of various neurotransmitters .
Result of Action
The activation of the M4 receptor by this compound can lead to various molecular and cellular effects. Given the role of the M4 receptor in neurotransmission, these effects may include changes in neuronal excitability and synaptic plasticity . The exact effects can depend on various factors, including the specific cell type and the presence of other signaling molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its binding to the M4 receptor . Additionally, the presence of other substances, such as competing ligands or allosteric modulators, can influence the compound’s efficacy .
Eigenschaften
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-19-14-15-24(33-2)25-26(19)35-28(30-25)31(18-20-9-8-16-29-17-20)27(32)22-12-6-7-13-23(22)34-21-10-4-3-5-11-21/h3-17H,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJAJZOAOKZCFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
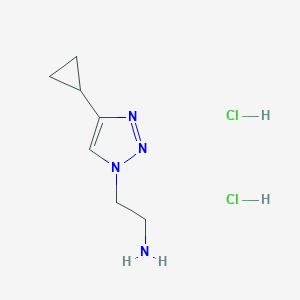
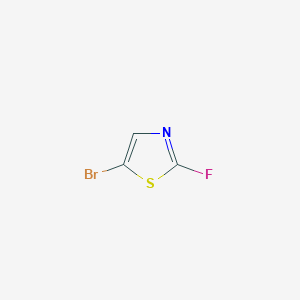

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2400509.png)
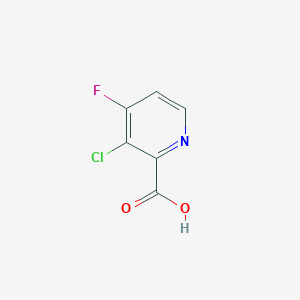
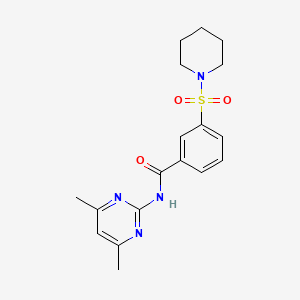
![N-(4-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2400514.png)
![ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2400517.png)
![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)
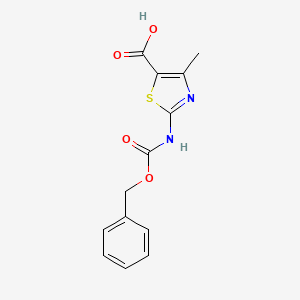
![4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2400522.png)
![N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2400523.png)
![Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2400525.png)
